REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([CH3:13])[cH:6][c:7](=[O:12])[nH:8][c:9]2[cH:10][cH:11]1.[CH2:23]1[O:24][CH2:25][CH2:26][O:27][CH2:28]1.[CH3:16][NH:17][CH2:18][CH2:19][NH:20][CH3:21].[Cu:29][I:30].[I-:14].[NH3:22].[Na+:15].[OH2:31]>>[c:2]1([I:14])[cH:3][c:4]2[c:5]([CH3:13])[cH:6][c:7](=[O:12])[nH:8][c:9]2[cH:10][cH:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Cc1cc(=O)[nH]c2ccc(Br)cc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(=O)[nH]c2ccc(I)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |